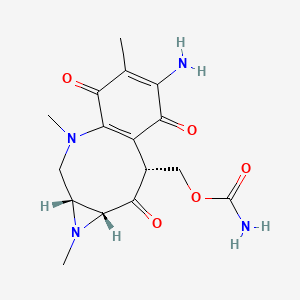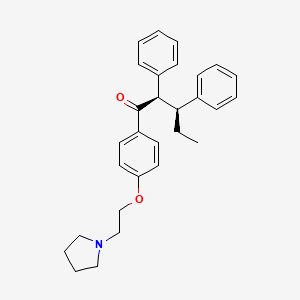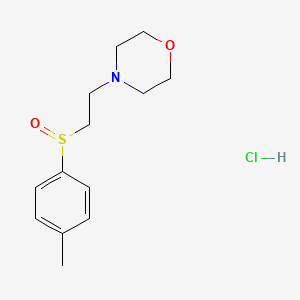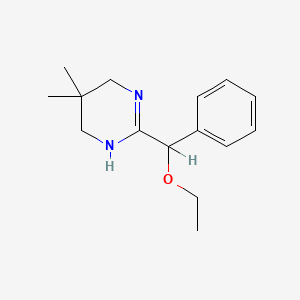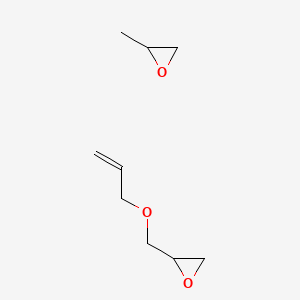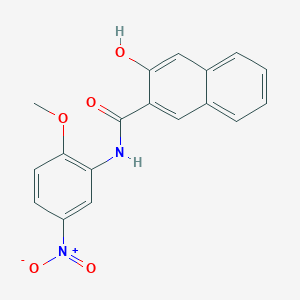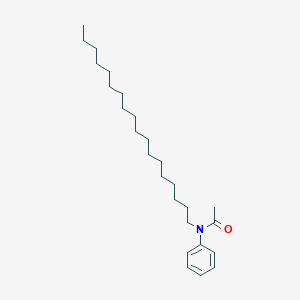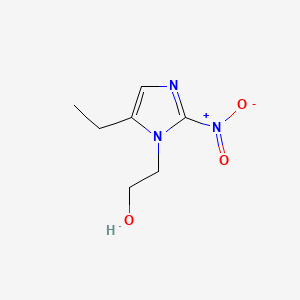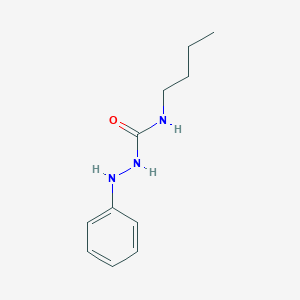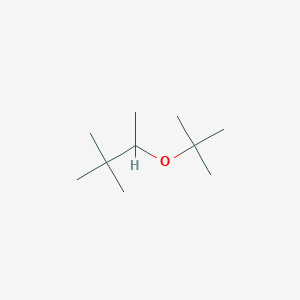
3-tert-Butoxy-2,2-dimethylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butoxy-2,2-dimethylbutane is an organic compound with the molecular formula C10H22O. It is a branched alkane with a tert-butoxy group attached to the second carbon of a 2,2-dimethylbutane backbone. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Métodos De Preparación
The synthesis of 3-tert-Butoxy-2,2-dimethylbutane typically involves the reaction of 2,2-dimethylbutane with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the alcohol to form the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
3-tert-Butoxy-2,2-dimethylbutane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butoxy group is replaced by other nucleophiles.
Elimination: The compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-tert-Butoxy-2,2-dimethylbutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It can be used in the study of biochemical pathways and enzyme reactions.
Medicine: The compound may be used in the development of pharmaceuticals and as a model compound in drug design.
Industry: It is used in the production of various chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-tert-Butoxy-2,2-dimethylbutane in chemical reactions typically involves the formation of a carbocation intermediate. This intermediate can then undergo various transformations, such as nucleophilic attack, elimination, or rearrangement, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparación Con Compuestos Similares
3-tert-Butoxy-2,2-dimethylbutane can be compared with other similar compounds, such as:
2,2-Dimethylbutane: A simpler alkane without the tert-butoxy group.
tert-Butyl alcohol: A related compound with a similar functional group.
2,3-Dimethylbutane: Another branched alkane with different substitution patterns.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to these similar compounds.
Propiedades
Número CAS |
25246-78-0 |
|---|---|
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]butane |
InChI |
InChI=1S/C10H22O/c1-8(9(2,3)4)11-10(5,6)7/h8H,1-7H3 |
Clave InChI |
CKTYVJPPLCJXPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)C)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


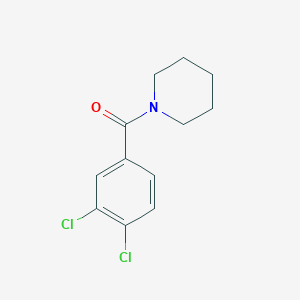

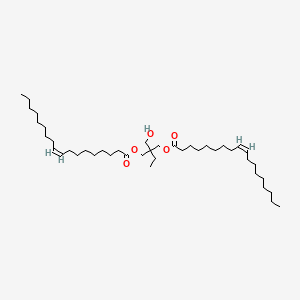
![N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14691867.png)

